Diosmetin 7-O-β-D-Glucoside

Endothelial Protection Cytotoxicity Profiling Cardiovascular Research

Choose Diosmetin 7-O-β-D-Glucoside for research requiring endothelial protection, not pro-apoptotic aglycone effects. Validated antiviral with host-directed M1→M2 macrophage repolarization plus direct Mpro inhibition (IC50 0.74 µM cellular; 12.8 µM enzymatic). Essential for cardiac fibrosis/EndMT studies and 4:3:3 anti-thrombotic synergy model (paeonol:glucoside:5-HMF). Insist on ≥98% HPLC purity with COA confirming absence of diosmetin aglycone contaminant. Aqueous soluble for reliable serum-free in vitro dosing. Rapidly cleared (t½=1.4 h) — ideal for sustained-release formulation R&D. Not a generic substitute for diosmin or diosmetin.

Molecular Formula C₂₂H₂₂O₁₁
Molecular Weight 462.4
Cat. No. B1156636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosmetin 7-O-β-D-Glucoside
Synonyms5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
Molecular FormulaC₂₂H₂₂O₁₁
Molecular Weight462.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diosmetin 7-O-β-D-Glucoside Procurement Guide: Chemical Identity, Class, and Baseline Characteristics


Diosmetin 7-O-β-D-Glucoside (CAS 20126-59-4, C₂₂H₂₂O₁₁, MW 462.40) is a natural flavonoid-7-O-glycoside composed of the flavone aglycone diosmetin conjugated with β-D-glucose at the 7-position [1]. It occurs in Chrysanthemum morifolium flowers, Trichosanthes kirilowii peel, and citrus species [2]. Unlike the aglycone diosmetin, which preferentially exerts cytotoxic and pro-autophagic effects on cancer cell lines, the glucoside demonstrates a distinct endothelial-protective and anti-inflammatory profile, positioning it as a functionally non-interchangeable entity within the diosmetin/diosmin chemical cluster [3].

Why Diosmetin 7-O-β-D-Glucoside Cannot Be Replaced by Diosmetin, Diosmin, or Other Flavonoid Glycosides


Generic substitution within the diosmetin/diosmin family is precluded by three structural drivers: (i) the 7-O-glucosyl moiety alters target engagement, as demonstrated by the opposite effects of the glucoside versus the aglycone on human endothelial cells (protective vs. pro-apoptotic) [1]; (ii) the monoglucoside conjugation confers aqueous solubility and absorption kinetics distinct from the poorly soluble diosmin (diosmetin 7-O-rutinoside), whose oral bioavailability is limited by the requirement for intestinal microbial hydrolysis to the aglycone [2]; and (iii) the specific 3′-hydroxy-4′-methoxy substitution pattern on the B-ring, combined with 7-O-glucosylation, yields a unique polypharmacology—including nanomolar antiviral activity against SARS-CoV-2 (IC₅₀ = 0.74 μM) and synergistic anti-thrombotic activity—that is absent in hesperidin, luteolin-7-O-glucoside, and other in-class glycosides [3].

Diosmetin 7-O-β-D-Glucoside Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Endothelial Protection vs. Cancer Cytotoxicity: Functional Inversion Relative to the Aglycone Diosmetin

In the only published direct head-to-head comparison, diosmetin-7-O-β-D-glucopyranoside and its aglycone diosmetin exhibited functionally opposite biological activities when tested on human cancer cell lines and normal endothelial cells [1]. Diosmetin dose- and time-dependently inhibited proliferation of MCF-7, MDA-MB-231 (breast), and A549 (lung) cancer cell lines while simultaneously inducing apoptosis in serum-deprived HUVECs. In stark contrast, diosmetin-7-O-β-D-glucopyranoside exerted a protective effect on serum-deprived HUVECs, significantly decreasing intracellular ROS levels, inhibiting caspase-3 activation, and reducing LC3-II (autophagy marker) expression. The quantitative divergence in LC3-II modulation—upregulation by the aglycone versus suppression by the glucoside—constitutes a functional inversion driven solely by 7-O-glucosylation [1].

Endothelial Protection Cytotoxicity Profiling Cardiovascular Research Autophagy Apoptosis

SARS-CoV-2 Antiviral IC₅₀: 12-Fold Greater Potency Than Chloroquine in Human Bronchial Epithelial Cells

Diosmetin-7-O-β-D-glucopyranoside exhibits potent antiviral activity against SARS-CoV-2 in BEAS-2B human bronchial epithelial cells with an IC₅₀ of 0.74 μM [1], a value approximately 12-fold lower (more potent) than the reported IC₅₀ of chloroquine (8.8 ± 1.2 μM) in Vero E6 cells [2]. The compound also inhibits the SARS-CoV-2 main protease (Mpro) with an IC₅₀ of 12.8 ± 1.5 μM in enzymatic assays . At the cellular level, treatment at 0.625–2.5 μM reduced the apoptotic rate of SARS-CoV-2-infected cells and decreased viral load in a concentration-dependent manner [1]. In hACE2-transgenic mice, oral administration at 100 mg/kg/day reduced lung viral RNA copy number by 82% and decreased the lung index (lung weight/body weight ratio) by 55% compared to infected controls . This dual mechanism—direct Mpro inhibition coupled with host macrophage M1→M2 repolarization—distinguishes the compound from single-target direct-acting antivirals .

Antiviral Discovery SARS-CoV-2 Coronavirus Viral Replication Respiratory Infection

Oral Bioavailability: ~800-Fold AUC Advantage of Diosmetin-7-Glucoside Formulation Over Diosmin in Rats

Diosmin (diosmetin 7-O-rutinoside), the clinically used phlebotropic drug, suffers from extremely poor oral bioavailability because it requires prior hydrolysis by intestinal microbiota to liberate the absorbable aglycone diosmetin [1]. A pharmacokinetic study in Sprague-Dawley rats demonstrated that an oral diosmetin-7-glucoside-γ-cyclodextrin inclusion complex (DIOSG-CD, prepared by enzymatic deglycosylation of diosmin with naringinase followed by γ-CD complexation) achieved approximately 800-fold higher AUC₀₋₂₄ values compared to orally administered diosmin [2]. Separately, intravenous bolus pharmacokinetics of the pure glucoside (5 mg/kg i.v.) in rats revealed a terminal elimination half-life of 1.4 ± 0.4 hours, indicating rapid clearance and the need for formulation strategies to prolong systemic exposure [3]. The structural basis for this bioavailability differential is that the 7-O-monoglucoside is directly recognized by intestinal lactase phlorizin hydrolase and sodium-dependent glucose transporter 1 (SGLT1), whereas the rutinoside (rhamnosyl-α1→6-glucose) in diosmin sterically impedes these uptake mechanisms [4].

Pharmacokinetics Bioavailability Formulation Science ADME Flavonoid Delivery

Synergistic Anti-Thrombotic Activity in Zebrafish: Optimal Combination Ratio Defined

In an arachidonic acid (AA)-induced zebrafish thrombosis model, diosmetin-7-O-β-D-glucopyranoside demonstrated anti-thrombotic efficacy primarily as a component of a defined three-compound combination rather than as a single agent [1]. HPLC analysis of Trichosanthis pericarpium water extract identified paeonol (Pae), diosmetin-7-O-glucoside, and 5-hydroxymethylfurfural (5-HMF) as the three most abundant constituents [2]. Systematic ratio optimization revealed that the combination with a Pae:diosmetin-7-O-glucoside:5-HMF ratio of 4:3:3 produced the most significant anti-thrombotic activity, normalizing the aberrant expression of coagulation cascade genes (f2, fga, fgb), platelet adhesion markers (vwf), and arachidonic acid metabolism enzymes (ptgs1, tbxas1) that were dysregulated by AA induction [1] [2]. Individual components or non-optimized ratios showed substantially weaker effects, indicating that the 4:3:3 ratio constitutes a specific, quantifiable synergy threshold [2].

Thrombosis Zebrafish Model Combination Therapy Cardiovascular Coagulation

Aldose Reductase and LSD1 Target Engagement: Glycosylation Attenuates Inhibitory Potency Relative to Aglycone

Structure-activity relationship (SAR) analysis of flavonoid glycosides revealed that 7-O-glucosylation consistently attenuates inhibitory potency against aldose reductase relative to the aglycone form [1]. Diosmetin 7-O-β-D-glucopyranoside exhibited weaker aldose reductase inhibition compared to diosmetin (aglycone), a finding attributed to the steric hindrance introduced by the C7 sugar moiety [1]. Separately, against lysine-specific demethylase 1 (LSD1), the glucoside displayed moderate inhibitory activity with an IC₅₀ of 21,830 nM (≈21.8 μM), which is approximately 1.7-fold weaker than baicalein (IC₅₀ = 12.50 μM) and 2.5-fold weaker than wogonin (IC₅₀ = 8.87 μM) when compared across flavonoid-based LSD1 inhibitors [2]. This target-specific attenuation pattern—strong on SARS-CoV-2 (IC₅₀ = 0.74 μM) but moderate on LSD1 (IC₅₀ ≈ 21.8 μM)—provides a selectivity fingerprint that can guide target-specific assay design [3].

Aldose Reductase LSD1 Inhibition Structure-Activity Relationship Diabetes Complications Epigenetics

Diosmetin 7-O-β-D-Glucoside: Evidence-Backed Research and Industrial Application Scenarios


SARS-CoV-2 and Broad-Spectrum Coronavirus Antiviral Screening Programs

With a cellular IC₅₀ of 0.74 μM against SARS-CoV-2 in human bronchial epithelial BEAS-2B cells and Mpro enzymatic inhibition at 12.8 μM, this compound serves as a validated flavonoid-based positive control or lead scaffold for antiviral screening cascades [1]. Its dual mechanism—direct viral protease inhibition plus host macrophage M1→M2 repolarization—makes it particularly suitable for phenotypic screening programs seeking host-directed antiviral agents with complementary direct-acting activity [2]. Procurement specifications should require ≥98% purity (HPLC) and an accompanying certificate of analysis confirming the absence of the aglycone diosmetin contaminant, which has a distinct (pro-apoptotic) functional profile on lung epithelial cells [3].

Endothelial Dysfunction and Cardiovascular Fibrosis Mechanistic Studies

The demonstrated ability of diosmetin-7-O-β-D-glucopyranoside to protect HUVECs from serum-deprivation-induced apoptosis, reduce intracellular ROS, and suppress endothelial-mesenchymal transformation (EndMT) through ER stress/Src pathway modulation in cardiac fibrosis models positions this compound as a tool for cardiovascular mechanistic research [1] [2]. Investigators studying isoprenaline-induced cardiac fibrosis or TGF-β1-induced EndMT in primary cardiac microvascular endothelial cells (CMECs) should prioritize this glucoside over the aglycone diosmetin, which induces HUVEC apoptosis under identical stress conditions [1]. The compound's aqueous solubility (vs. the insoluble aglycone) also facilitates in vitro dosing in serum-free endothelial cell media [3].

Multi-Component Anti-Thrombotic Formulation Development

For research groups developing botanical-derived anti-thrombotic formulations, the defined 4:3:3 synergistic ratio (paeonol:diosmetin-7-O-glucoside:5-HMF) established in the zebrafish arachidonic acid thrombosis model provides a quantitative starting point for formulation design [1]. Procurement should include all three purified components to replicate the optimized ratio; substituting diosmin or diosmetin aglycone for the glucoside would disrupt the established synergy threshold and invalidate the qPCR gene normalization benchmarks (f2, fga, fgb, vwf, ptgs1, tbxas1) reported in the primary literature [1] [2].

Flavonoid Glycoside Pharmacokinetic and Drug Delivery Research

The 800-fold oral bioavailability differential between the diosmetin-7-glucoside-γ-cyclodextrin complex and diosmin provides a quantifiable benchmark for formulation scientists developing flavonoid delivery systems [1]. The compound's short intravenous half-life (t₁/₂ = 1.4 ± 0.4 h) makes it a suitable model substrate for evaluating sustained-release formulations, prodrug strategies, or nano-encapsulation technologies aimed at prolonging the systemic exposure of rapidly cleared flavonoid monoglucosides [2]. Pure compound (≥98%) is essential for these studies to avoid pharmacokinetic confounding by aglycone or rutinoside impurities [3].

Quote Request

Request a Quote for Diosmetin 7-O-β-D-Glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.